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molecular formula C7H5N3O2S B8765441 4-Methyl-7-nitro-2,1,3-benzothiadiazole

4-Methyl-7-nitro-2,1,3-benzothiadiazole

Cat. No. B8765441
M. Wt: 195.20 g/mol
InChI Key: NTZTXANDSQZDAO-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

To a solution of 4-methyl-benzo[1,2,5]thiadiazole (5.57 g, 37.1 mmol) in conc. H2SO4 (14.5 mL) at 0° C. was slowly added HNO3/H2SO4 (3.25 mL/4.25 mL). The reaction mixture was stirred at 0° C. for 20 min and then at rt for 30 min and then was poured into iced water (200 mL). The resulting precipitate was isolated by filtration, rinsed with water and purified by silica gel flash chomatography, eluting with CHCl3 to give compound 839B (1.5 g) as a yellow solid and 4-methyl-7-nitro-benzo[1,2,5]thiadiazole (2.0 g) as a yellow solid.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[N+:11]([O-:14])([OH:13])=[O:12].OS(O)(=O)=O.O>OS(O)(=O)=O>[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[C:5]([N+:11]([O-:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
CC1=CC=CC=2C1=NSN2
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
14.5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
at rt for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chomatography
WASH
Type
WASH
Details
eluting with CHCl3

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C=CC=2C1=NSN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Name
Type
product
Smiles
CC1=CC=C(C=2C1=NSN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141578B2

Procedure details

To a solution of 4-methyl-benzo[1,2,5]thiadiazole (5.57 g, 37.1 mmol) in conc. H2SO4 (14.5 mL) at 0° C. was slowly added HNO3/H2SO4 (3.25 mL/4.25 mL). The reaction mixture was stirred at 0° C. for 20 min and then at rt for 30 min and then was poured into iced water (200 mL). The resulting precipitate was isolated by filtration, rinsed with water and purified by silica gel flash chomatography, eluting with CHCl3 to give compound 839B (1.5 g) as a yellow solid and 4-methyl-7-nitro-benzo[1,2,5]thiadiazole (2.0 g) as a yellow solid.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[N+:11]([O-:14])([OH:13])=[O:12].OS(O)(=O)=O.O>OS(O)(=O)=O>[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[C:5]([N+:11]([O-:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
CC1=CC=CC=2C1=NSN2
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
14.5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
at rt for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chomatography
WASH
Type
WASH
Details
eluting with CHCl3

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C=CC=2C1=NSN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Name
Type
product
Smiles
CC1=CC=C(C=2C1=NSN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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